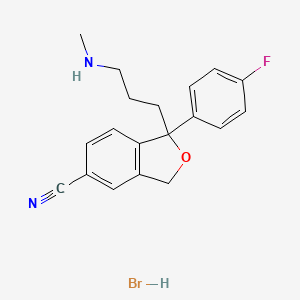

rac Desmethyl Citalopram Hydrobromide

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.BrH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCAYVHVPUEMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670076 | |

| Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-72-3 | |

| Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Enantiomeric Aspects of Desmethylcitalopram

Racemic Nature of Desmethylcitalopram (B1219260)

Citalopram (B1669093) is administered clinically as a racemic mixture, which contains equal amounts of the S-(+)-citalopram and R-(-)-citalopram enantiomers taylorandfrancis.comnih.gov. When this racemic parent drug is metabolized in the body, primarily through N-demethylation, the resulting desmethylcitalopram is also a racemic mixture of its corresponding enantiomers nih.govnih.govnih.gov. Therefore, in individuals treated with racemic citalopram, desmethylcitalopram exists as rac-desmethylcitalopram, a composite of S-(+)-desmethylcitalopram and R-(-)-desmethylcitalopram nih.gov. Studies measuring plasma levels in patients have confirmed the presence of both enantiomers, with observed S/R ratios of the metabolite being approximately 0.72 to 1.0, indicating that both forms are present in systemic circulation nih.govresearchgate.net.

Enantiomeric Forms: S-(+)-Desmethylcitalopram and R-(-)-Desmethylcitalopram

Desmethylcitalopram possesses a single chiral center, giving rise to a pair of enantiomers:

S-(+)-Desmethylcitalopram : This is the S-enantiomer of desmethylcitalopram.

R-(-)-Desmethylcitalopram : This is the R-enantiomer of desmethylcitalopram.

These two molecules are stereoisomers that are mirror images of each other and are non-superimposable nih.gov. While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is different, which leads to significant differences in their biological activity nih.gov.

Stereoselective Formation and Disposition

The formation of desmethylcitalopram from its parent compound, citalopram, and its subsequent disposition (metabolism and elimination) are stereoselective processes, meaning that one enantiomer is processed differently or at a different rate than the other.

Stereoselective Formation: The N-demethylation of citalopram to desmethylcitalopram is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver clinpgx.orgnih.gov. Research using human liver microsomes has identified CYP2C19, CYP3A4, and CYP2D6 as the key enzymes involved in this metabolic step taylorandfrancis.comnih.govnih.gov. These enzymes exhibit a preference for the S-enantiomer of the parent drug, S-citalopram taylorandfrancis.comclinpgx.orgnih.gov. This preferential metabolism means that S-citalopram is converted to S-desmethylcitalopram more readily than R-citalopram is converted to R-desmethylcitalopram. The relative contributions of these enzymes can vary depending on the concentration of citalopram; at therapeutic levels, CYP3A4 and CYP2C19 are thought to be the major contributors to this process taylorandfrancis.comnih.govnih.gov.

Stereoselective Disposition: Following their formation, the enantiomers of desmethylcitalopram also exhibit differences in their pharmacokinetic profiles. A population pharmacokinetic analysis revealed that the clearance of the R-enantiomer is significantly slower than that of the S-enantiomer nih.gov. This difference in elimination rates can influence the relative concentrations of the two enantiomers observed in the plasma at steady-state.

| Enantiomer | Population Estimate of Clearance (L/h) |

|---|---|

| R-(-)-Desmethylcitalopram | 23.8 nih.gov |

| S-(+)-Desmethylcitalopram | 38.5 nih.gov |

Distinct Pharmacological Activities of Enantiomers (Molecular Level)

At the molecular level, the primary pharmacological action of desmethylcitalopram is the inhibition of the serotonin (B10506) transporter (SERT), which is consistent with the action of its parent compound wikipedia.orgnih.gov. However, the two enantiomers display markedly different potencies in this regard.

The S-(+)-enantiomer of desmethylcitalopram is the more pharmacologically potent of the two, exhibiting a significantly higher affinity for the serotonin transporter nih.govnih.govclinpgx.org. In vitro studies have demonstrated that S-desmethylcitalopram is approximately 6.6 times more potent than R-desmethylcitalopram at inhibiting serotonin reuptake clinpgx.org. This confirms that, like the parent compound citalopram, the S-enantiomer of the metabolite is primarily responsible for the SSRI activity nih.govclinpgx.org. Both enantiomers show high selectivity for the serotonin transporter, with an affinity for the norepinephrine (B1679862) transporter that is approximately 500 times lower nih.gov.

Despite the lower potency of the R-enantiomer, research has revealed an interesting relationship between the metabolites and their parent enantiomers. S-desmethylcitalopram is about six times less potent as a serotonin reuptake inhibitor than S-citalopram nih.govmdpi.comresearchgate.netnih.gov. Conversely, R-desmethylcitalopram is approximately four times more potent than its parent enantiomer, R-citalopram nih.govmdpi.comresearchgate.netnih.gov.

| Compound | Relative Potency at Serotonin Transporter (SERT) |

|---|---|

| S-(+)-Desmethylcitalopram | Approximately 6.6 times more potent than R-(-)-Desmethylcitalopram clinpgx.org. About 6 times less potent than S-(+)-Citalopram nih.govmdpi.comresearchgate.netnih.gov. |

| R-(-)-Desmethylcitalopram | Considered the less potent enantiomer at SERT nih.govclinpgx.org. About 4 times more potent than R-(-)-Citalopram nih.govmdpi.comresearchgate.netnih.gov. |

Synthetic Methodologies and Chemical Transformations

N-Demethylation Routes from Citalopram (B1669093)

The most direct route to Desmethylcitalopram (B1219260) is the N-demethylation of Citalopram. This process involves the removal of a methyl group from the tertiary amine of the dimethylaminopropyl side chain.

A widely applied method for the N-demethylation of tertiary amines, including Citalopram, involves the use of chloroformate reagents. nih.gov Reagents such as 1-chloroethyl chloroformate and phenyl chloroformate are effective for this transformation. researchgate.netorganic-chemistry.org The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine, Desmethylcitalopram. google.com Specifically, 1-chloroethyl chloroformate reacts with the tertiary amine of Citalopram to form an intermediate carbamate, which can then be hydrolyzed, often with methanol, to produce the desired N-demethylated product. nih.gov This method is noted for its efficiency and has been successfully used to synthesize N-demethylated metabolites of various drugs. nih.govresearchgate.net

The choice of chloroformate reagent and reaction conditions, such as the solvent, can significantly influence the reaction's efficiency. For instance, studies on N,N-dimethylanilines have shown that phenyl chloroformate can be more effective than ethyl chloroformate, and the use of ionic liquids as a solvent can dramatically enhance reactivity compared to conventional organic solvents. organic-chemistry.org

Table 1: Chloroformate Reagents in N-Demethylation

| Reagent | Key Features | Reference |

|---|---|---|

| 1-Chloroethyl Chloroformate | Commonly used for N-demethylation of tertiary amines; forms a carbamate intermediate that is easily cleaved. | nih.govresearchgate.netgoogle.com |

| Phenyl Chloroformate | Shown to be highly effective, particularly when used with ionic liquids as a solvent system. | nih.govorganic-chemistry.org |

Researchers have developed improved and efficient synthetic procedures for N-demethylating Citalopram to maximize the yield of Desmethylcitalopram. One optimized method utilizing 1-chloroethyl chloroformate reports a high yield of 87%. researchgate.netrti.orgresearchgate.net This procedure is valued for its efficiency in producing the N-demethylated metabolite. nih.gov

Further process optimization involves the careful selection of a base and solvent. For example, the use of a hindered base like N,N-diisopropylethylamine (Hunig's base) during the reaction with 1-chloroethyl chloroformate is a preferred approach. google.com The reaction is typically carried out in an inert organic solvent such as toluene (B28343) or 1,2-dichloroethane (B1671644) (EDC). google.com Following the formation of the carbamate, the subsequent cleavage step is crucial for isolating the final product. google.com

Alternative Synthetic Pathways and Precursors

Beyond the direct demethylation of Citalopram, alternative synthetic routes to Desmethylcitalopram have been explored. One such pathway begins with a cyanodiol compound. google.com In this method, the cyanodiol precursor undergoes N-demethylation first, followed by a cyclization reaction under acidic conditions to form the isobenzofuran (B1246724) ring system and yield Desmethylcitalopram. google.com

Another conceptual pathway involves starting with a different precursor, such as a cyano benzoic acid derivative. This route would involve several steps, including reaction with a Weinreb amine and subsequent additions of organometallic reagents to construct the core structure before final cyclization. google.com These multi-step approaches allow for the construction of the molecule without using Citalopram as the immediate starting material. nih.gov

Conversely, in the synthesis of Citalopram itself, Desmethylcitalopram is often formed as an impurity. google.com Some processes have been developed to convert this impurity back into Citalopram through methylation, using reagents like formaldehyde (B43269) and formic acid. google.comjustia.com This highlights a reversible transformation that is important for the industrial purification of Citalopram but also demonstrates a synthetic relationship between the two compounds. justia.com

Preparation of Radiolabeled Desmethylcitalopram Analogues for Research

For research purposes, particularly in molecular imaging studies like Positron Emission Tomography (PET), isotopically labeled analogues of Desmethylcitalopram are required. pharmaffiliates.comnih.gov PET imaging allows for the noninvasive, quantitative visualization of the distribution and pharmacokinetics of a radiotracer in the body. nih.gov

The synthesis of these analogues involves incorporating a radionuclide into the molecule. A common approach is to use a deuterated analogue, such as rac-Desmethyl Citalopram-d4 Hydrobromide, for use as an internal standard in analytical studies. pharmaffiliates.com For PET imaging, positron-emitting isotopes are used. The selection of a suitable radioisotope is critical and depends on factors like half-life, positron energy, and the reliability of the labeling strategy. nih.gov

Table 2: Common Strategies for Radiolabeling

| Labeling Strategy | Description | Key Considerations | Reference |

|---|---|---|---|

| Complexation with Chelators | A radiometal ion (e.g., 64Cu) is attached to the molecule via a chelating agent. | The chelator may alter the molecule's physicochemical properties. The stability of the complex is crucial. | nih.gov |

| Intrinsic Labeling | A radioactive precursor (e.g., containing 11C or 18F) is used during the synthesis of the molecule itself. | Provides high radiochemical stability as the isotope is integral to the molecular structure. | nih.gov |

| Deuterium Labeling | Stable, heavy isotopes of hydrogen (deuterium) are incorporated to create labeled standards for analytical quantification. | Used as an internal standard for mass spectrometry-based analysis. | pharmaffiliates.com |

The development of radiolabeled nanoparticles represents a frontier in molecular imaging probe design, allowing for the attachment of various imaging modalities. nih.govnih.gov While not specific to Desmethylcitalopram in the provided literature, these general principles would apply to the creation of a PET tracer based on its structure. Radiochemical stability is paramount, as the detected signal must accurately reflect the location of the molecule of interest. nih.gov

Strategies for Impurity Profiling and Purification in Synthesis

The synthesis of any pharmaceutical compound requires rigorous control over impurities. In the context of Desmethylcitalopram, which itself can be an impurity in Citalopram synthesis, understanding and controlling the impurity profile is critical. google.commiami.edu Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for detecting, identifying, and quantifying impurities. miami.edunih.gov

During the synthesis of Citalopram, for instance, an unknown impurity was detected and subsequently isolated by semi-preparative HPLC. miami.edu Its structure was then fully characterized using LC-MS, NMR, and other spectroscopic methods, demonstrating a comprehensive approach to impurity identification. miami.edu

Purification strategies are employed to remove unwanted by-products and starting materials. Common methods include:

Recrystallization: This is a standard technique for purifying solid compounds. Crude Citalopram Hydrobromide, for example, can be effectively purified by recrystallizing it from a solvent system like aqueous isopropyl alcohol to achieve high purity (e.g., 99.9%). google.com

Chromatography: Techniques like preparative HPLC are used to isolate the desired compound from a complex mixture of impurities, which is particularly useful for separating structurally similar compounds. miami.edu

Effective impurity profiling ensures the quality and consistency of the final active pharmaceutical ingredient. nih.gov

Biochemical Pathways of Formation and in Vitro Metabolism

Elucidation of Cytochrome P450 Enzyme Systems Involved in Citalopram (B1669093) N-Demethylation

The N-demethylation of citalopram to form desmethylcitalopram (B1219260) is a complex process involving multiple CYP isoforms. In vitro studies have consistently identified three key enzymes that contribute to this metabolic pathway.

CYP2C19 is a principal enzyme in the metabolism of citalopram. repec.orgdrugbank.com Its involvement is significant in the conversion of citalopram to desmethylcitalopram. nih.gov Studies have shown that CYP2C19 plays a major role in the N-demethylation of the S-enantiomer of citalopram (S-citalopram). nih.gov The contribution of CYP2C19 to the formation of desmethylcitalopram tends to increase with higher concentrations of the parent drug. nih.govnih.gov Genetic variations in the CYP2C19 gene can lead to different metabolic capacities, classifying individuals as poor, intermediate, normal, or ultrarapid metabolizers, which can affect plasma concentrations of citalopram. pharmascigroup.usnih.gov

CYP3A4 is another major contributor to the N-demethylation of citalopram. repec.orgnih.govnih.gov At therapeutic concentrations of citalopram, CYP3A4 is estimated to be responsible for a significant portion of desmethylcitalopram formation. nih.govnih.gov Along with CYP2C19, CYP3A4 is considered to have a primary role in the initial metabolic step of citalopram. nih.gov

While CYP2C19 and CYP3A4 are the primary drivers of citalopram's N-demethylation, CYP2D6 also participates in this metabolic pathway, albeit to a lesser extent. repec.orgnih.gov Its contribution is more pronounced at lower, therapeutic concentrations of citalopram. nih.gov Interestingly, CYP2D6 is the exclusive enzyme responsible for the subsequent metabolic step, the conversion of desmethylcitalopram to didesmethylcitalopram. nih.govnih.govnih.gov

In Vitro Biotransformation Studies Using Hepatic Microsomes and Recombinant Enzymes

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP enzymes have been instrumental in delineating the metabolic pathways of citalopram. These studies have confirmed that CYP2C19, CYP3A4, and CYP2D6 are all involved in the formation of desmethylcitalopram. nih.gov

Experiments with human liver microsomes have demonstrated that the formation of desmethylcitalopram is a biphasic process, indicating the involvement of at least two enzymes with different affinities for the substrate. The use of specific chemical inhibitors has further clarified the roles of the individual CYP isoforms. For instance, ketoconazole, a potent inhibitor of CYP3A4, significantly reduces the formation of desmethylcitalopram.

The following table summarizes the kinetic parameters for the formation of desmethylcitalopram in human liver microsomes.

| Enzyme System | Kinetic Parameter | Value |

| Human Liver Microsomes | Apparent Km | 17.3 µM (high-affinity) |

| 184.9 µM (low-affinity) | ||

| Vmax | 25 pmol/min/mg (high-affinity) | |

| 158 pmol/min/mg (low-affinity) |

Data sourced from in vitro studies on human hepatic microsomes.

Comparative Metabolic Studies Across Species (e.g., Human vs. Animal Models)

Significant species differences exist in the metabolism of citalopram, which can impact the plasma concentrations of its metabolites. Notably, the formation of didesmethylcitalopram is considerably higher in Beagle dogs compared to humans. This difference is attributed to the activity of the canine enzyme CYP2D15, which is analogous to human CYP2D6.

In vitro studies using liver microsomes from Beagle dogs revealed a very high affinity and intrinsic clearance for the formation of both desmethylcitalopram and didesmethylcitalopram, primarily mediated by CYP2D15. repec.org In contrast, human metabolism results in significantly lower plasma levels of didesmethylcitalopram. Studies in rats have also been conducted to understand the pharmacokinetics of citalopram and desmethylcitalopram.

The table below presents a comparison of kinetic parameters for the formation of desmethylcitalopram and didesmethylcitalopram in human and Beagle dog liver microsomes.

| Species | Metabolite Formation | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Human | Citalopram → Desmethylcitalopram | 17.3 - 184.9 | - |

| Desmethylcitalopram → Didesmethylcitalopram | - | - | |

| Beagle Dog | Citalopram → S-Desmethylcitalopram | 1.1 | 15 |

| Citalopram → R-Desmethylcitalopram | 1.1 | 15 | |

| Desmethylcitalopram → S-Didesmethylcitalopram | 0.3 | 52 | |

| Desmethylcitalopram → R-Didesmethylcitalopram | 1.4 | 29 |

Data adapted from comparative in vitro studies.

Formation of Secondary Metabolites (e.g., Didesmethylcitalopram)

Desmethylcitalopram is an intermediate metabolite that undergoes further biotransformation. The primary secondary metabolite formed from desmethylcitalopram is didesmethylcitalopram. nih.gov This second N-demethylation step is exclusively catalyzed by the enzyme CYP2D6. nih.govnih.govnih.gov Like its precursor, didesmethylcitalopram is also considered an active metabolite, functioning as a selective serotonin (B10506) reuptake inhibitor.

Molecular Pharmacology and Receptor/transporter Interactions Preclinical Focus

Quantitative Assessment of SERT Binding Affinity and Inhibition Potency (In Vitro)

In vitro binding assays have been employed to quantify the affinity of rac-desmethylcitalopram for the human serotonin (B10506) transporter. These studies utilize radioligand displacement techniques to determine the binding affinity (Kᵢ), which represents the concentration of the compound required to occupy 50% of the transporters at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Studies have demonstrated that desmethylcitalopram (B1219260) possesses a high affinity for the human serotonin transporter, with a Kᵢ value in the nanomolar range. nih.gov This high-affinity binding is the basis for its potent inhibition of serotonin reuptake.

In Vitro Binding Affinity of rac-Desmethylcitalopram at Human SERT

| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Desmethylcitalopram | Human Serotonin Transporter (SERT) | 12.8 | nih.gov |

Comparative Affinity for Other Neurotransmitter Receptors and Transporters (e.g., Norepinephrine (B1679862), Dopamine)

A key feature of rac-desmethylcitalopram's pharmacological profile is its high selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govnih.gov This selectivity is a defining characteristic of the SSRI class of compounds. In vitro binding assays show that desmethylcitalopram has a substantially lower affinity for NET and DAT compared to SERT. For instance, its affinity for the human norepinephrine transporter is over 500-fold lower than its affinity for SERT. nih.gov

Furthermore, comprehensive screening against a wide panel of other neurotransmitter receptors has revealed that desmethylcitalopram has a low affinity for these sites. At a concentration of 10 µM, it did not produce significant inhibition (less than 50%) at numerous receptors, including various serotonin (5-HT1E, 5-HT3), adrenergic (α1B, α2B), dopamine (D₁, D₂, D₄, D₅), and opioid (delta, kappa, mu) receptor subtypes. nih.gov This lack of significant binding to other receptors contributes to the favorable side-effect profile of its parent drug, citalopram (B1669093), by minimizing off-target interactions. nih.gov

Comparative In Vitro Binding Affinities of rac-Desmethylcitalopram

| Compound | Transporter/Receptor | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Desmethylcitalopram | Human Serotonin Transporter (SERT) | 12.8 | nih.gov |

| Human Norepinephrine Transporter (NET) | >10,000 | nih.gov | |

| Human Dopamine Transporter (DAT) | >10,000 | nih.gov |

Structure-Activity Relationship (SAR) Studies Related to Molecular Targets

Structure-activity relationship (SAR) studies on citalopram and its analogues have provided insights into the molecular features crucial for high-affinity and selective binding to SERT. The N-demethylation of citalopram to form desmethylcitalopram is a key metabolic step. While the dimethylamino group of citalopram plays a role in its selectivity for SERT over NET, the primary amine of desmethylcitalopram still maintains high potency and selectivity. nih.gov

SAR studies reveal that other parts of the molecular scaffold are more critical for SERT affinity. The cyano group on the isobenzofuran (B1246724) ring is a major determinant for enhancing SERT activity. researchgate.net Similarly, the fluorine atom on the pendant phenyl ring contributes to the molecule's potent inhibition of serotonin uptake. nih.govresearchgate.net In contrast, modifications to the N-alkyl group (from dimethyl in citalopram to monomethyl in desmethylcitalopram) are considered less critical factors for SERT inhibition, although the secondary amine in desmethylcitalopram is well-tolerated and retains the desired inhibitory profile. researchgate.net These studies underscore that the core structure, particularly the cyano and fluoro substituents, is primarily responsible for the high-affinity interaction with the orthosteric (primary) binding site of SERT. nih.govresearchgate.net

Allosteric Modulation of SERT by Desmethylcitalopram Analogues (If Applicable)

The serotonin transporter possesses a second, low-affinity allosteric binding site (S2) in addition to the primary (S1) orthosteric site where SSRIs bind. nih.govresearchgate.net Binding of a ligand to this allosteric site can modulate the binding at the primary site, for instance, by slowing the dissociation rate of the primary site ligand. nih.govau.dk

Studies investigating the allosteric properties of citalopram analogues have been conducted. Research based on the scaffolds of citalopram and the related compound talopram (B1681224) aimed to identify substituents that confer selectivity for this allosteric site. nih.govresearchgate.net These SAR studies suggested that while the cyano group significantly influences the allosteric effect, the nature of the amino group—whether it is a mono- or dimethylamine—does not appear to play a significant role in the allosteric modulation of SERT. nih.gov This finding implies that rac-desmethylcitalopram, which differs from citalopram by having a monomethylamino group, would not be expected to have a significantly different allosteric profile from its parent compound based on this structural change alone. The focus of allosteric modulation research has been on generating new analogues with higher affinity for the allosteric site rather than on the inherent properties of existing metabolites like desmethylcitalopram. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of rac-Desmethyl Citalopram (B1669093) from its parent compound, citalopram, other metabolites, and endogenous components in biological samples. The choice of technique is often dictated by the matrix complexity, required sensitivity, and the need for stereoisomeric separation.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of citalopram and its primary metabolite, desmethylcitalopram (B1219260). fabad.org.tr Coupled with UV or fluorescence detectors, HPLC offers robust and reliable analysis.

UV detection is commonly set around 238-239 nm, which is the maximum absorption wavelength for both citalopram and desmethylcitalopram. nih.gov A stability-indicating HPLC-UV method was developed to study the degradation of citalopram hydrobromide, which successfully separated the parent drug from five degradation products. scielo.br This method demonstrated linearity in the concentration range of 5-500 µg/mL, with a limit of detection (LOD) of 1 µg/mL and a limit of quantitation (LOQ) of 5 µg/mL. scielo.br

Fluorescence detection provides enhanced sensitivity and selectivity. nih.gov For the simultaneous analysis of citalopram and desmethylcitalopram in plasma, an HPLC method with fluorescence detection was developed following solid-phase extraction. nih.gov This method showed linearity over a concentration range of 12-1600 ng/mL for citalopram and 6-800 ng/mL for desmethylcitalopram, with lower limits of quantification of 12 ng/mL and 6 ng/mL, respectively. nih.gov

Table 1: HPLC Method Parameters for Desmethyl Citalopram Analysis

| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |

|---|---|---|

| Analyte(s) | Citalopram, Desmethylcitalopram | Citalopram, Desmethylcitalopram |

| Linear Range (Desmethylcitalopram) | 5-75 ng/mL fabad.org.tr | 6-800 ng/mL nih.gov |

| Limit of Quantification (LOQ) | Not Specified | 6 ng/mL nih.gov |

| Matrix | Plasma fabad.org.tr | Plasma nih.gov |

| Extraction | Solid-Phase Extraction fabad.org.tr | Solid-Phase Extraction nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of citalopram and its metabolites, including desmethylcitalopram. fabad.org.tr It has been utilized for the simultaneous determination of these compounds in human plasma. fabad.org.tr A recent method was developed for the determination of several antidepressants, including citalopram, in oral fluid and plasma using microextraction by packed sorbent followed by GC-MS/MS analysis. This method required a derivatization step before injection into the GC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its superior sensitivity and selectivity. nih.gov Several LC-MS/MS methods have been developed and validated for the simultaneous analysis of citalopram and desmethylcitalopram in various samples, including plasma, whole blood, and postmortem fluids and tissues. nih.govresearchgate.netdtic.mil

These methods often employ a simple protein precipitation or solid-phase extraction for sample preparation, followed by analysis on a C18 column. researchgate.net The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for quantification. researchgate.net An LC-MS/MS method for the analysis of citalopram and desmethylcitalopram in postmortem fluids and tissues utilized atmospheric pressure chemical ionization (APCI). dtic.mil Another method for their determination in whole blood reported a limit of quantification (LOQ) of 0.005 mg/kg for all four enantiomers of citalopram and desmethylcitalopram. nih.gov

Since the pharmacological activity of citalopram resides primarily in the S-(+)-enantiomer, and its metabolism can be stereoselective, enantioselective analysis is crucial. researchgate.net Chiral chromatography is the primary technique for separating the enantiomers of citalopram and desmethylcitalopram.

Chiral High-Performance Liquid Chromatography (HPLC) methods have been developed for the enantioselective analysis of citalopram and its metabolites in postmortem blood and plasma from adolescents. nih.govnih.gov One such method used a chiral stationary phase to achieve separation, allowing for the determination of S/R ratios for both citalopram and desmethylcitalopram. nih.gov

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the enantioselective separation of chiral chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govresearchgate.net A validated chiral LC-MS/MS method for the determination of citalopram and desmethylcitalopram enantiomers in whole blood used a Chirobiotic V column. nih.gov Another method for their analysis in human and rat plasma utilized a Chiralcel OD-R column and achieved a quantification limit of 0.1 ng/mL for each enantiomer. researchgate.netnih.gov

Table 2: Chiral Chromatography Methods for Desmethyl Citalopram Enantiomers

| Technique | Chiral Stationary Phase | Matrix | Application |

|---|---|---|---|

| Chiral HPLC | Not Specified | Postmortem Blood nih.govresearchgate.net | Forensic Toxicology nih.govresearchgate.net |

| Chiral LC-MS/MS | Chirobiotic V nih.gov | Whole Blood nih.gov | Forensic Investigations nih.gov |

| Chiral LC-MS/MS | Chiralcel OD-R researchgate.netnih.gov | Human and Rat Plasma researchgate.netnih.gov | Pharmacokinetic Studies researchgate.netnih.gov |

Sample Preparation Strategies for Complex Biological Matrices

The analysis of rac-Desmethyl Citalopram Hydrobromide in biological matrices such as blood, plasma, and saliva requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. labrulez.com

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of citalopram and desmethylcitalopram from biological fluids. fabad.org.trnih.gov This method involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.

For the analysis of citalopram and desmethylcitalopram in plasma, C18 cartridges are commonly used. fabad.org.tr The extraction process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. fabad.org.trnih.gov One method reported an extraction recovery of 104 ± 3% for both analytes from deproteinized plasma. nih.gov In another study, SPE was used to extract the compounds from saliva using Discovery C18 SPE cartridges. nih.gov The process involved conditioning the cartridges, loading the centrifuged saliva, rinsing, and then eluting with methanol. nih.gov

Method Validation Parameters for Research Applications

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For rac Desmethyl Citalopram Hydrobromide, methods are typically validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.nettijer.org

Method sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For the analysis of desmethylcitalopram, highly sensitive methods using techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection have been developed. The LOQ for desmethylcitalopram has been reported to be as low as 6 ng/mL in plasma and 5.0 ng/mL in serum. nih.govnih.gov Another study established an LOQ of 4 ng/mL using solid-phase extraction (SPE) and 8 ng/mL with liquid-liquid extraction (LLE). nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. tijer.org Calibration curves are constructed over a specified dynamic range to demonstrate this relationship. For desmethylcitalopram, methods have demonstrated excellent linearity over various concentration ranges. nih.govfabad.org.tr

| Analytical Method | Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|---|---|

| HPLC with Fluorescence Detection | Plasma | 6-800 | 6 | - | - |

| HPLC | Plasma | 5-75 | - | - | 0.9951 |

| UHPLC (SPE) | Saliva | 10-1000 | 4 | 2 | >0.99 |

| UHPLC (LLE) | Saliva | 10-1000 | 8 | 3 | >0.99 |

| HPLC-UV | Serum | - | 5.0 | - | - |

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) and is assessed at two levels: intra-day (within-run) and inter-day (between-run) precision. nih.govymerdigital.com Accuracy refers to the closeness of the mean test results obtained by the method to the true value and is often determined through recovery studies. fabad.org.tr

For desmethylcitalopram, validated methods demonstrate high precision, with %CV values typically below 15%. One HPLC method reported within-run CVs of 2.9% at a concentration of 200 ng/mL and 1.1% at 25 ng/mL. nih.gov The between-run CVs for the same concentrations were 2.9% and 8.8%, respectively. nih.gov Another study reported coefficients of precision for N-desmethylcitalopram at 6.5%. nih.gov Accuracy is demonstrated by values close to 100%, with one study reporting a coefficient of accuracy of 89.5%. nih.gov

| Concentration Assayed (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

|---|---|---|---|

| 200 | 2.9% | 2.9% | nih.gov |

| 25 | 1.1% | 8.8% | nih.gov |

| Not Specified | Overall Precision: 6.5% | nih.gov |

Extraction recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte that is successfully extracted from the biological matrix. researchgate.net High and consistent recovery is desirable for a reliable analytical method. For desmethylcitalopram, extraction recoveries are generally high. A method using solid-phase extraction reported a recovery of 104 ± 3%. nih.gov Another study comparing extraction techniques from saliva found recoveries of 94% and 97% for SPE at two different concentrations, while LLE yielded lower recoveries of 73% and 89%. nih.gov A method for serum analysis reported recoveries between 81-91%. ntnu.no

Matrix effects are the alteration of analyte ionization due to co-eluting endogenous components of the sample matrix, leading to ion suppression or enhancement. chromatographyonline.com These effects can compromise the accuracy and precision of a method. The evaluation of matrix effects is a critical validation parameter, especially for mass spectrometry-based methods. This is often assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. chromatographyonline.com One study found that matrix effects for desmethylcitalopram analysis in serum ranged from 96% to 101% after correction with an internal standard, indicating minimal impact. ntnu.no

Application of Analytical Methods in Postmortem Specimen Analysis for Distribution Research

Understanding the distribution of drugs and their metabolites in various postmortem tissues is essential for interpreting toxicological findings. dtic.milbts.gov Analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), have been applied to investigate the distribution of citalopram and its primary metabolite, desmethylcitalopram, in fluids and tissues collected during autopsies. dtic.milbts.gov

One comprehensive study investigated the distribution of these compounds in 15 fatal aviation accident cases, analyzing specimens such as blood, urine, vitreous humor, liver, lung, kidney, spleen, muscle, heart, and brain. dtic.milbts.gov While the study provided extensive data on the distribution of the parent drug, citalopram, it was noted that no consistent citalopram-to-desmethylcitalopram ratio could be identified within any specific specimen group. dtic.milbts.gov Another report on 13 postmortem cases found an average parent-to-metabolite ratio of 6.4 in blood. nih.govoup.com

Research also indicates that desmethylcitalopram, like its parent compound, is subject to postmortem redistribution, where drug concentrations in central blood (e.g., heart blood) can increase after death. nih.gov A study in a rat model demonstrated that heart blood levels of citalopram and its metabolites increased significantly and rapidly after death. nih.gov This increase is thought to be partly due to the release of the drug from reservoirs like the lungs. nih.gov This phenomenon complicates the interpretation of postmortem drug concentrations, as levels in central blood may not accurately reflect the concentration at the time of death. dtic.milnih.gov

| Specimen | Mean Ratio ± SD | Reference |

|---|---|---|

| Urine | 12 ± 19 | dtic.milbts.gov |

| Vitreous Humor | 0.42 ± 0.21 | dtic.milbts.gov |

| Liver | 16 ± 8 | dtic.milbts.gov |

| Lung | 15 ± 15 | dtic.milbts.gov |

| Kidney | 3.6 ± 2.5 | dtic.milbts.gov |

| Spleen | 8.1 ± 3.7 | dtic.milbts.gov |

| Muscle | 0.83 ± 0.40 | dtic.milbts.gov |

| Brain | 2.3 ± 1.2 | dtic.milbts.gov |

| Heart | 1.9 ± 1.0 | dtic.milbts.gov |

Preclinical Investigations and in Vitro Model Systems

Studies in Isolated Tissues and Cellular Assays

The primary mechanism of rac-Desmethylcitalopram, the principal metabolite of citalopram (B1669093), has been extensively studied in various in vitro systems. These assays focus on its interaction with monoamine transporters and its metabolic profile.

Research using radioligand binding assays has been crucial in characterizing the affinity of desmethylcitalopram (B1219260) for human and rat monoamine transporters. Competition binding studies demonstrate that desmethylcitalopram has a high affinity for the human serotonin (B10506) transporter (SERT), comparable to its parent compound, citalopram. nih.gov However, its affinity for the norepinephrine (B1679862) transporter (NET) is substantially lower, indicating a high degree of selectivity for SERT. nih.gov For instance, one study reported that desmethylcitalopram's affinity for the human NET was 500-fold lower than for the human SERT. nih.gov

Further investigation into its broader receptor profile showed that at a concentration of 10 µM, desmethylcitalopram produced less than 50% inhibition of binding at a wide array of other human receptors and transporters. nih.gov These include the 5-HT₁ₑ and 5-HT₃ receptors, multiple adrenergic, dopamine (B1211576), opioid, and histamine (B1213489) receptors, and the multi-drug transporter-1, underscoring its specific activity at SERT. nih.gov

The biotransformation of citalopram to desmethylcitalopram has been evaluated using human liver microsomes and cell lines expressing specific human cytochrome P450 (CYP) enzymes. nih.gov These studies identified that the N-demethylation process is mediated primarily by CYP3A4 and CYP2C19, with a potential contribution from CYP2D6. nih.gov The formation of desmethylcitalopram in human liver microsomes was found to have a mean apparent Michaelis constant (Kₘ) of 174 µmol/L. nih.gov In turn, desmethylcitalopram itself was found to be a weak inhibitor of CYP1A2, CYP2C19, and CYP2D6, and demonstrated negligible inhibition of CYP2C9, CYP2E1, and CYP3A. nih.gov

Table 1: Comparative Binding Affinities (Kᵢ, nM) for Monoamine Transporters This interactive table summarizes the binding affinities of Desmethylcitalopram compared to its parent compound for rat serotonin and norepinephrine transporters.

| Compound | Rat Serotonin Transporter (SERT) | Rat Norepinephrine Transporter (NET) | Selectivity Ratio (NET Kᵢ / SERT Kᵢ) |

| Desipramine | 158 | 6.2 | 0.04 |

| Desmethyldesipramine | 12.8 | 153 | 11.95 |

Data sourced from a study determining affinities using [³H]citalopram and [³H]nisoxetine in rat brain tissue. nih.gov

Evaluation in Animal Models (Focus on Pharmacokinetic Modeling and Metabolic Pathways, Not Behavioral Outcomes)

Pharmacokinetic studies in animal models, particularly rats, have been essential for understanding the absorption, distribution, metabolism, and elimination of desmethylcitalopram. These investigations often involve analyzing plasma concentrations of both the parent drug (citalopram) and its metabolite following administration.

A population pharmacokinetic (PK) model developed for rats described the disposition of desmethylcitalopram using a two-compartment model after both intravenous and oral administration of citalopram. nih.gov This analysis revealed that the clearance of the metabolite was not linear but was best described by a non-linear Michaelis-Menten clearance process. nih.gov This indicates that the enzymes responsible for its elimination can become saturated at higher concentrations.

The primary metabolic pathway leading to the formation of rac-desmethylcitalopram is the N-demethylation of citalopram. nih.gov Subsequent metabolism can occur, leading to the formation of didemethylcitalopram. researchgate.net Studies in dogs have highlighted that the enzymatic activity driving the first N-demethylation can be significantly higher—up to 45-fold—than in humans, with the canine cytochrome P450 ortholog CYP2D15 playing a key role. researchgate.net In rats, bile has been identified as a major route of elimination for related compounds, suggesting complex excretion pathways. acs.org

Table 2: Pharmacokinetic Model Characteristics for Desmethylcitalopram in Rats This interactive table outlines the key features of the population pharmacokinetic model developed to describe Desmethylcitalopram concentrations in rats following Citalopram administration. nih.gov

| Parameter | Model Description |

| Disposition Model | Two-compartment model |

| Formation | Formed from the central compartment of the parent drug (Citalopram) model |

| Clearance | Michaelis-Menten (non-linear) kinetics |

| Key Finding | Clearance parameters were found to be dependent on the rat strain |

Comparative Pharmacokinetic Modeling in Research Animal Populations

Comparative studies across different animal species and even between different strains of the same species reveal significant variability in the pharmacokinetics of desmethylcitalopram. This highlights the importance of interspecies scaling and careful model selection in preclinical research.

A key example of this variability is seen in the population PK analysis comparing Sprague-Dawley (SD) and Wistar rats. nih.gov While a two-compartment model was suitable for desmethylcitalopram in both strains, the specific parameters for its Michaelis-Menten clearance were found to differ significantly between the two strains. nih.gov This strain-dependent difference in metabolic capacity underscores the genetic influence on drug metabolism. The study noted that this complex metabolic process contributes to the highly non-linear pharmacokinetics observed. nih.gov

Cross-species comparisons further illustrate these differences. For example, in vitro studies of liver microsomes from Beagle dogs showed that the kinetics of citalopram N-demethylation are biphasic. researchgate.net The intrinsic clearance related to this first demethylation step was found to be substantially higher in dogs than in humans, suggesting a more rapid metabolism of the parent compound to desmethylcitalopram in this species. researchgate.net Commonly used animal models in such preclinical research include Wistar and Sprague-Dawley rats. nih.gov The selection of an appropriate animal model is critical, as metabolic pathways and rates can vary considerably between species like rats, mice, and dogs, impacting the translational relevance of pharmacokinetic findings. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of rac Desmethyl Citalopram (B1669093), its primary biological target is the human serotonin (B10506) transporter (SERT).

Docking studies have been instrumental in elucidating the binding mode of citalopram and its metabolites within the SERT. The binding site for these ligands is located in the transmembrane domain of the transporter. Research has identified key amino acid residues that are crucial for the interaction between SERT and its inhibitors. For instance, studies involving site-directed mutagenesis have highlighted the importance of residues such as Asp98 and Ser438 in the binding of citalopram and its analogues. nih.govresearchgate.net

Desmethylcitalopram (B1219260), like its parent compound citalopram, is a selective serotonin reuptake inhibitor (SSRI). wikipedia.org It exhibits a high affinity for the human serotonin transporter, which is comparable to that of citalopram itself. nih.gov However, its affinity for the norepinephrine (B1679862) transporter is significantly lower, by about 500-fold, underscoring its selectivity. nih.gov

Computational models of the SERT-desmethylcitalopram complex suggest that the binding is stabilized by a network of interactions. These can include hydrogen bonds, and van der Waals interactions with the amino acid residues lining the binding pocket. The protonated amine of the ligand is thought to form a key ionic interaction with the carboxylate side chain of Asp98, a residue conserved in many monoamine transporters. The aromatic rings of desmethylcitalopram likely engage in stacking interactions with aromatic residues within the binding site, further contributing to the stability of the complex.

Key Amino Acid Residues in SERT Interacting with Citalopram and its Analogues

| Residue | Location | Putative Interaction |

|---|---|---|

| Asp98 | Transmembrane Domain 1 (TM1) | Ionic interaction with the protonated amine of the ligand. nih.govresearchgate.net |

| Ser438 | Transmembrane Domain 8 (TM8) | Hydrogen bonding with the ligand. nih.gov |

| Tyr95 | Transmembrane Domain 1 (TM1) | Aromatic stacking interactions. researchgate.net |

| Ile172 | Transmembrane Domain 3 (TM3) | Hydrophobic interactions. researchgate.net |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure (conformation) and electronic properties of molecules. Such studies are crucial for understanding how a molecule's shape and charge distribution influence its biological activity.

While specific, in-depth quantum chemical studies on rac Desmethyl Citalopram Hydrobromide are not extensively available in the public domain, the principles of such analyses can be described. A conformational analysis would involve identifying the low-energy conformations of the molecule in different environments (e.g., in vacuum or in a solvent). This is important because the bioactive conformation, the one adopted when binding to the target, is typically a low-energy state. nih.gov The flexibility of the propylamino side chain in desmethylcitalopram would be a key focus of such a study.

DFT calculations can also be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are critical for understanding the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds and electrostatic interactions with the SERT binding site. For example, a study on the photodegradation of the parent compound, citalopram, utilized DFT to calculate properties like activation energies for different reaction pathways. researchgate.netnih.gov

Calculated Molecular Properties of Desmethylcitalopram

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H19FN2O | elsevierpure.com |

| Molecular Weight | 310.37 g/mol | elsevierpure.com |

| XLogP3 | 3.6 | elsevierpure.com |

| Hydrogen Bond Donor Count | 1 | elsevierpure.com |

| Hydrogen Bond Acceptor Count | 3 | elsevierpure.com |

Prediction of Metabolic Fate and Enzyme Specificity via Computational Methods

Computational methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and the enzymes responsible for their formation. Desmethylcitalopram is itself a primary metabolite of citalopram, formed through N-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. nih.gov

The further metabolism of desmethylcitalopram leads to the formation of N,N-didesmethylcitalopram. drawellanalytical.com Computational tools can be used to predict this and other potential metabolic transformations. These tools often employ rule-based systems, which contain a library of known biotransformations, or machine learning models trained on large datasets of metabolic reactions. nih.gov For a given molecule, these programs can predict the sites most likely to undergo metabolism (sites of metabolism, or SOMs) and the structures of the resulting metabolites. For desmethylcitalopram, the secondary amine is a likely site for further N-demethylation. Other potential metabolic pathways could include hydroxylation of the aromatic rings or oxidation of the alcoholic group in the dihydroisobenzofuran ring system.

Key Enzymes in the Metabolism of Citalopram and its Metabolites

| Metabolic Step | Primary Enzymes Involved | Reference |

|---|---|---|

| Citalopram → Desmethylcitalopram | CYP2C19, CYP3A4, CYP2D6 | nih.gov |

| Desmethylcitalopram → N,N-Didesmethylcitalopram | CYP2D6 | nih.gov |

Chemometric Approaches in Analytical Method Development and Mechanism Elucidation

Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and experiments, and to provide maximum chemical information by analyzing chemical data.

Response Surface Methodology

Response surface methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. In analytical chemistry, RSM can be used to optimize the conditions for a chromatographic separation. For instance, in the development of an HPLC method for citalopram and its impurities, RSM was used to investigate the influence of factors such as buffer pH, flow rate, and column temperature on the chromatographic resolution. elsevierpure.com The resulting response surface plots allowed for the identification of the optimal conditions for the separation. A similar approach could be applied to the analysis of this compound to ensure a robust and efficient analytical method.

Sequential Optimization

Sequential optimization is a strategy where experiments are performed one after another, with the results of each experiment guiding the choice of conditions for the next. This is in contrast to factorial designs where all experiments are planned in advance. In the context of analytical method development, sequential optimization can be a very efficient way to find the best conditions for a complex separation. For example, in the analysis of multiple antidepressants, a sequential solid-phase extraction (SPE) protocol was developed to separate different classes of drugs before HPLC analysis. nih.govresearchgate.net This sequential approach allowed for a cleaner separation than what could be achieved with a single extraction step.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Environmental Chemistry and Ecopharmacological Research

Occurrence and Detection in Aquatic Environments (e.g., Wastewater, Sediments)

As a major human metabolite of citalopram (B1669093), rac Desmethylcitalopram (B1219260) (also known as norcitalopram) is consistently detected in aquatic systems, primarily originating from the discharge of treated wastewater. nih.gov Its presence is a direct consequence of the incomplete removal of citalopram and its metabolites in conventional wastewater treatment plants (WWTPs). nih.govdiva-portal.org

Advanced analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive detection of this compound in various aqueous matrices. acs.orgresearchgate.net Studies have documented its occurrence in both the influent (raw sewage) and effluent (treated water) of WWTPs. For instance, one study reported desmethylcitalopram concentrations ranging from 55 to 133 ng L⁻¹ in WWTP influent and from 36 to 310 ng L⁻¹ in the corresponding effluent. nih.gov Another investigation at a Montreal WWTP found that target antidepressants and their metabolites were present at concentrations of 2–346 ng/L in treated effluent. acs.org These compounds were also detected in the receiving waters of the St. Lawrence River at lower concentrations, ranging from 0.41 to 69 ng/L. acs.org The observation that effluent concentrations can sometimes be higher than influent concentrations suggests that the parent compound, citalopram, is transformed into desmethylcitalopram during the treatment process itself. nih.gov

While the compound is readily found in the aqueous phase, its presence in sediments is also anticipated due to sorption processes. nih.govnih.gov Although specific concentration data in sediment are not widely documented, the fate of many pharmaceuticals in water/sediment systems shows that sediment can act as a significant sink and reservoir for these compounds. nih.govnih.gov

| Environmental Compartment | Concentration Range (ng/L) | Location/Study Reference |

|---|---|---|

| WWTP Influent | 55 - 133 | nih.gov |

| WWTP Effluent | 36 - 310 | nih.gov |

| WWTP Effluent (Montreal) | 2 - 346 (total target compounds) | acs.org |

| Receiving Waters (St. Lawrence River) | 0.41 - 69 (total target compounds) | acs.org |

Environmental Fate and Degradation Pathways

The environmental persistence of rac Desmethylcitalopram is governed by its resistance to various degradation pathways, including photolysis, biodegradation, and hydrolysis.

Photodegradation is a key pathway for the transformation of many pharmaceuticals in sunlit surface waters. The parent compound, citalopram, undergoes photolysis, with N-demethylation being a major reaction, leading to the formation of N-desmethylcitalopram (DCIT). nih.gov However, research indicates that DCIT itself is significantly more stable against further light-induced degradation. Studies have shown that DCIT appears to be photolytically stable in aqueous environments, suggesting it will persist in surface waters even under continuous sun exposure. nih.gov The degradation of the parent compound can be accelerated in natural waters containing humic acids and other photosensitizing materials, which would, in turn, increase the rate of DCIT formation. nih.gov

However, once formed, desmethylcitalopram shows considerable resistance to further microbial degradation. nih.gov Its consistent detection in WWTP effluents, sometimes at elevated concentrations compared to the influent, indicates that it is not efficiently removed by the microbial communities in conventional activated sludge systems. nih.gov The removal efficiency for the parent compound, citalopram, in conventional WWTPs is often low, reported to be around 10%, which contributes to the steady release of both the parent drug and its persistent metabolite into the environment. nih.gov Studies have shown that the transformation pathway of desmethylcitalopram in activated sludge differs from human metabolism, as the subsequent metabolite, didesmethylcitalopram, was not detected in these environmental systems. csic.es

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many pharmaceuticals, this can be a significant degradation pathway depending on the pH of the water. However, studies investigating the degradation of citalopram and its metabolites have found that N-desmethylcitalopram is hydrolytically stable in aqueous environments. nih.gov This stability across the typical pH range of natural waters (pH 5-9) means that hydrolysis is not a significant pathway for the natural attenuation of this compound. nih.gov

Sorption and Partitioning Behavior in Environmental Compartments

The movement and distribution of rac Desmethylcitalopram in the environment are influenced by its tendency to sorb to solid phases like soil, sediment, and sewage sludge. nih.gov This behavior is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com These coefficients are crucial for predicting a chemical's mobility; a high Koc or Kd value indicates a tendency to bind to solids, reducing its concentration in the water column and its potential for leaching through soil. ecetoc.orgchemsafetypro.com

Persistence and Accumulation in Environmental Systems

The potential for a chemical to accumulate in living organisms is known as bioaccumulation, which is often estimated by the bioconcentration factor (BCF). The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. mdpi.com A high BCF value indicates a greater potential for the chemical to be stored in an organism's tissues, potentially leading to toxic effects or transfer up the food chain.

While the parent compound citalopram has been shown to have a high bioaccumulation potential, studies on desmethylcitalopram suggest its potential is lower. nih.gov A study using zebrafish (Danio rerio) eleutheroembryos investigated the bioconcentration of desmethylcitalopram. The results showed that the compound did bioaccumulate with increasing exposure time, but it was noted to have a "very low bioconcentration" compared to other selective serotonin (B10506) reuptake inhibitors (SSRIs) and their metabolites. nih.gov

| Organism | Exposure Concentrations | Observation | Source |

|---|---|---|---|

| Zebrafish (Danio rerio) eleutheroembryos | 80 µg/L and 300 µg/L | Compound bioaccumulated over 48 hours; noted as having very low bioconcentration. | nih.gov |

Future Research Directions in Desmethylcitalopram Science

Advanced Spectroscopic Characterization for Structural Elucidation

Future research should prioritize the use of advanced spectroscopic techniques for a more complete structural elucidation of desmethylcitalopram (B1219260). While standard spectral data exists, newer methods can provide unprecedented detail about its molecular structure and behavior.

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) could be employed for label-free, highly sensitive analysis, potentially down to the single-molecule level. mdpi.com Single-molecule spectroscopy, in particular, offers the ability to study the dynamics and interactions of individual desmethylcitalopram molecules, avoiding the averaging issues inherent in bulk sample analysis. mdpi.com Integrating these methods with scanning probe microscopy could further allow for the measurement of mechanical and electrical properties. mdpi.com Furthermore, applying advanced liquid chromatography-mass spectrometry (LC-MS) techniques, which have been used for postmortem analysis, can provide robust fragmentation data for detailed structural confirmation. bts.gov

Table 1: Known Spectroscopic Data for Desmethylcitalopram

| Property | Type | Value/Peaks |

|---|---|---|

| Mass Spectrum | GC-MS | Top Peak: 44 m/z, 2nd Highest: 238 m/z, 3rd Highest: 57 m/z |

| Collision Cross Section | Ion Mobility-MS | 180.0 Ų [M+H]+ |

| Kovats Retention Index | Semi-standard non-polar | 2441.7, 2429.2 |

Data sourced from PubChem. nih.gov

Novel Approaches in Enantioselective Synthesis

Citalopram (B1669093) is administered as a racemate, and its primary metabolite, desmethylcitalopram, is also chiral. wikipedia.org The different enantiomers of desmethylcitalopram may have distinct biological activities and metabolic fates. Future research should focus on developing novel methods for the enantioselective synthesis of desmethylcitalopram to enable the study of its individual stereoisomers.

A promising approach involves the use of enzymes to create chiral synthons from symmetric precursors. nih.gov For instance, a strategy could be designed where a symmetric diester precursor of desmethylcitalopram is asymmetrically hydrolyzed by an enzyme, such as pig liver esterase, to yield a chiral half-ester. nih.gov This chiral intermediate could then be converted through established organic synthesis routes into the desired enantiomerically pure S- or R-desmethylcitalopram. This chemo-enzymatic approach offers an efficient pathway to obtaining the desired absolute configuration, which is crucial for detailed pharmacological studies. nih.gov

Table 2: Proposed Chemo-Enzymatic Synthesis Strategy

| Step | Description | Rationale |

|---|---|---|

| 1. Retrosynthesis | Design a symmetric, prochiral diester precursor of desmethylcitalopram. | Creates a suitable substrate for enzymatic asymmetric hydrolysis. |

| 2. Asymmetric Hydrolysis | Subject the diester to an esterase (e.g., pig liver esterase). | The enzyme selectively hydrolyzes one ester group, creating a chiral half-ester. nih.gov |

| 3. Intermediate Isolation | Purify the resulting chiral half-ester. | Isolates the key chiral building block for the subsequent steps. |

| 4. Organic Conversion | Convert the chiral half-ester into the target enantiomer of desmethylcitalopram. | Utilizes standard organic synthesis reactions to complete the molecule. |

Refined Computational Models for Predicting Biological Interactions

Computational modeling is a powerful tool for accelerating drug discovery and understanding molecular interactions. drugtargetreview.com Future research should focus on developing and applying refined computational models to predict the biological interactions of desmethylcitalopram. Its formation from the parent compound is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19, with some contribution from CYP2D6. nih.govtaylorandfrancis.com

Table 3: Comparison of Advanced Computational Modeling Approaches

| Model Type | Key Feature | Potential Application for Desmethylcitalopram |

|---|---|---|

| Random Forest (RF) | Combines chemical, biological, and network properties for prediction. nih.gov | Predicting binding affinity to serotonin (B10506) transporters and metabolizing enzymes (CYP2C19, CYP3A4). |

| Deep Learning | Utilizes neural networks to learn from complex biological data. nih.gov | Assisting in the design of antibody-based therapeutics or predicting off-target effects. |

| Graph Attention Networks | Models relationships and interactions within biological networks. nih.gov | Predicting asymmetric interactions within metabolic pathways. |

Development of High-Throughput Analytical Platforms for Environmental Monitoring

The presence of pharmaceuticals and their metabolites in the environment, particularly in wastewater, is a growing concern. mdpi.com Future research must include the development of high-throughput analytical platforms for the efficient environmental monitoring of desmethylcitalopram.

Current methods often use solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect antidepressants and their metabolites in sewage at nanogram-per-liter concentrations. acs.org To improve efficiency, future platforms could integrate faster, environmentally friendly extraction procedures with highly sensitive detection. mdpi.com Furthermore, the development of high-throughput transcriptomics (HTTr) assays, such as TempO-Seq, presents a novel way to screen for the biological activity of environmental chemicals. nih.govnih.gov Such a platform could be used to rapidly assess the potential impact of desmethylcitalopram on environmental organisms by analyzing changes in gene expression, thus providing a scalable workflow for hazard evaluation. nih.govnih.gov

Table 4: Reported Concentrations of Selected Antidepressants and Metabolites in Montreal Wastewater

| Compound | Concentration in Raw Sewage (ng/L) | Concentration in St. Lawrence River (ng/L) |

|---|---|---|

| Citalopram | 346 | 69 |

| Venlafaxine | 1850 | 258 |

| O-desmethylvenlafaxine | 2240 | 345 |

| Sertraline | 239 | 10 |

| Desmethylsertraline | 277 | 25 |

| Paroxetine | 53 | 4 |

| Fluoxetine | 200 | 25 |

| Norfluoxetine | 224 | 33 |

| Amitriptyline | 46 | 1 |

| Nortriptyline | 82 | 6 |

Adapted from Lajeunesse et al., 2008. acs.org Note: Desmethylcitalopram was not explicitly quantified in this specific study, highlighting a data gap that future research could fill.

Q & A

Q. What validated chromatographic methods are recommended for quantifying impurities in rac-desmethyl citalopram hydrobromide?

The USP monograph for citalopram hydrobromide specifies a reversed-phase HPLC method using a YMC Basic column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (65:35). The retention times for citalopram and its related compound D are approximately 28 and 25 minutes, respectively. Impurity quantification follows the formula:

where is the concentration ratio, the response ratio, and the relative response factor .

Q. How do pharmacopeial standards address the stereoselective metabolism of rac-desmethyl citalopram hydrobromide?

USP guidelines highlight the need for enantiomer-specific analysis due to differential metabolic activity of S- and R-enantiomers. The monograph requires chromatographic separation to resolve stereoisomers, with validation parameters including specificity for desmethyl metabolites and resolution ≥2.0 between enantiomers .

Q. What are the critical parameters for preparing assay solutions of rac-desmethyl citalopram hydrobromide?

The assay preparation involves dissolving 62.5 mg of the compound in a diluent (e.g., methanol:water 50:50) to achieve 0.625 mg/mL. Sensitivity solutions are diluted to 0.0625 mg/mL to validate detection limits. Stability studies under refrigeration (2–8°C) are mandatory to prevent degradation .

Q. Which CYP450 isoforms are primarily involved in rac-desmethyl citalopram hydrobromide metabolism?

rac-Desmethyl citalopram is metabolized predominantly by CYP2C19 (60–70% contribution) and CYP2D6 (20–30%), with stereoselective clearance favoring the S-enantiomer. Poor metabolizer phenotypes (e.g., CYP2C19*2/*3 alleles) require dose adjustments to avoid toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic half-lives of rac-desmethyl citalopram hydrobromide across studies?

Discrepancies arise from genetic polymorphisms (e.g., CYP2C19 ultra-rapid vs. poor metabolizers) and analytical variability (e.g., chiral vs. achiral assays). A meta-analysis approach using PRISMA guidelines is recommended, stratifying data by genotype, assay type, and study design to isolate confounding factors .

Q. What experimental designs optimize the synthesis of rac-desmethyl citalopram hydrobromide with minimal impurities?

A "one-pot" Grignard reaction followed by bromination reduces intermediate isolation steps, achieving >95% purity. Critical factors include temperature control (20–25°C during Grignard addition) and stoichiometric precision (1:1.05 molar ratio of desmethyl precursor to HBr). Impurities like citalopram-related compound D are minimized using in-process HPLC monitoring .

Q. How do formulation variables affect the stability of rac-desmethyl citalopram hydrobromide in thermosensitive nasal gels?

Central composite design (CCD) studies identify poloxamer 407 (18–22% w/v) and carbomer 940 (0.5–1.0% w/v) as critical variables for gelation temperature (32–34°C) and drug release (>80% in 6 hours). Accelerated stability testing (40°C/75% RH) over 3 months confirms degradation <2% under optimized conditions .

Q. What statistical methods are suitable for analyzing dose-response relationships in rac-desmethyl citalopram hydrobromide neuropharmacology studies?

Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in receptor binding (e.g., serotonin transporter IC₅₀ = 1.3 nM). Bootstrap validation (1,000 replicates) ensures parameter robustness, while Akaike Information Criterion (AIC) compares mono- vs. bi-phasic models for efficacy endpoints .

Q. How can researchers address batch-to-batch variability in rac-desmethyl citalopram hydrobromide impurity profiles?

Quality-by-Design (QbD) frameworks integrate risk assessment (e.g., Ishikawa diagrams) to identify critical material attributes (CMAs) like starting material purity (>99.5%) and process parameters (e.g., reaction pH 6.5–7.0). Multivariate analysis (PLS regression) correlates CMAs with impurity levels (e.g., ≤0.15% for unspecified impurities) .

Q. What in vitro models best predict the blood-brain barrier permeability of rac-desmethyl citalopram hydrobromide?

Parallel artificial membrane permeability assays (PAMPA-BBB) using porcine brain lipid extract show a permeability coefficient () of 4.2 × 10⁻⁶ cm/s, correlating with in vivo CNS uptake (AUCₐₗₜᵢc/bₗₒₒd = 0.8). Co-culture models (e.g., hCMEC/D3 cells with astrocytes) validate efflux ratios (ER = 1.1) and P-gp inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.